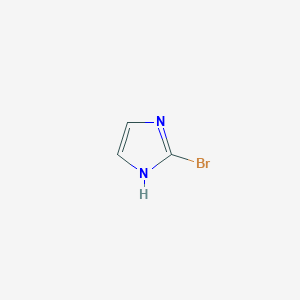

2-Bromo-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRGVJWDJDYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378316 | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-56-4 | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1H-imidazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1H-imidazole is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its utilization in cross-coupling reactions are also presented, alongside visual representations of synthetic pathways to facilitate a deeper understanding of its chemical reactivity.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 197-202 °C | [2][3][4] |

| Boiling Point (Predicted) | 273.1 ± 23.0 °C | [2][3][5] |

| Solubility | Slightly soluble in water. | [2][3][5] |

| pKa (Predicted) | 11.23 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [3][4] |

Structural and Molecular Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 16681-56-4 | [2][3][5] |

| Molecular Formula | C₃H₃BrN₂ | [2][3][5] |

| Molecular Weight | 146.97 g/mol | [1][5] |

| SMILES String | Brc1ncc[nH]1 | [4] |

| InChI Key | AXHRGVJWDJDYPO-UHFFFAOYSA-N | [3][4][7] |

| InChI | 1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | [3][4][7] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the direct bromination of 1H-imidazole. This reaction can be performed using bromine in the presence of a base such as sodium carbonate or silver carbonate to neutralize the hydrogen bromide byproduct.[2]

The reactivity of this compound is dominated by the carbon-bromine bond, which is susceptible to a variety of transformations. It is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids.[5] This reactivity is fundamental to its application in the synthesis of complex organic molecules.

Applications in Drug Development

The imidazole moiety is a common scaffold in many biologically active compounds and approved drugs. This compound serves as a crucial starting material for the synthesis of various imidazole-containing derivatives with potential therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral agents.[2] Its ability to participate in cross-coupling reactions allows for the introduction of diverse substituents at the 2-position of the imidazole ring, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, it has been used in the synthesis of precursors for antibiotics and anti-tumor drugs.[2]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like this compound. This protocol is adapted from a procedure for the coupling of a bromo-indazole, a structurally related compound.

Representative Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenyl-1H-imidazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,2-Dimethoxyethane (DME), anhydrous (12.6 mL)

-

Water (2.5 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and Pd(dppf)Cl₂ (0.1 mmol).

-

Add anhydrous DME (10 mL) to the flask.

-

Stir the resulting solution under an inert atmosphere (Argon or Nitrogen) for 1 hour at room temperature.

-

In a separate vial, dissolve phenylboronic acid (1.5 mmol) in anhydrous DME (2.6 mL).

-

In another vial, dissolve potassium carbonate (2.0 mmol) in water (2.5 mL).

-

Sequentially add the phenylboronic acid solution and the potassium carbonate solution to the reaction flask.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-1H-imidazole.

Visualizations

Logical Relationship of this compound Properties

Caption: Key Attributes of this compound

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling

References

- 1. mdpi.com [mdpi.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi-res.com [mdpi-res.com]

- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1H-imidazole from Imidazole

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-1H-imidazole, a valuable building block in medicinal chemistry and pharmaceutical development, presents a unique challenge due to the electronic properties of the imidazole ring. Direct bromination of imidazole is notoriously difficult to control, often leading to a mixture of polybrominated products. This technical guide provides a comprehensive overview of a reliable multi-step synthetic route, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in obtaining this key intermediate.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds. The introduction of a bromine atom at the C2 position of the imidazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a sought-after precursor in the synthesis of novel therapeutic agents. However, the inherent reactivity of the imidazole ring, particularly at the C4 and C5 positions, complicates direct electrophilic bromination, which tends to yield 2,4,5-tribromoimidazole as the major product.

To circumvent this lack of regioselectivity, a robust multi-step approach is employed. This strategy involves the protection of the imidazole nitrogen, followed by a directed bromination at the C2 position, and subsequent deprotection to yield the desired product. The use of a bulky N-protecting group, such as the trityl group, is instrumental in sterically hindering the C4 and C5 positions and facilitating regioselective functionalization at C2.

Synthetic Pathway Overview

The most effective and selective synthesis of this compound from imidazole is achieved through a three-step process:

-

N-Protection: The imidazole nitrogen is protected with a trityl group to enhance solubility in organic solvents and to sterically direct the subsequent bromination.

-

Regioselective Bromination: The C2 position of the N-protected imidazole is selectively brominated. This is typically achieved through a lithiation-bromination sequence, which offers high regioselectivity.

-

Deprotection: The trityl protecting group is removed under acidic conditions to afford the final this compound.

Caption: Multi-step synthesis of this compound from imidazole.

Experimental Protocols

Step 1: Synthesis of 1-Trityl-1H-imidazole

This procedure outlines the protection of the imidazole nitrogen with a trityl group.

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

In a round-bottom flask, dissolve imidazole (1.0 eq) in DMF.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Add trityl chloride (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with cold diethyl ether.

-

Dry the product under vacuum to yield 1-Trityl-1H-imidazole as a white solid.

Step 2: Synthesis of 2-Bromo-1-trityl-1H-imidazole

This protocol describes the regioselective bromination of the C2 position via a lithiation-bromination sequence.

Materials:

-

1-Trityl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Trityl-1H-imidazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

-

In a separate flask, prepare a solution of bromine (1.2 eq) in anhydrous THF and cool it to -78 °C.

-

Slowly add the cold bromine solution to the lithiated imidazole solution via cannula, keeping the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-Bromo-1-trityl-1H-imidazole.

Step 3: Synthesis of this compound (Deprotection)

This final step involves the removal of the trityl protecting group to yield the target compound.

Materials:

-

2-Bromo-1-trityl-1H-imidazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 2-Bromo-1-trityl-1H-imidazole (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (excess, e.g., 10 eq) to the solution at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

The by-product, triphenylmethanol, is largely insoluble in water and can be removed by filtration if necessary. The desired product is more soluble in the aqueous layer.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the multi-step synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Tritylation | Imidazole, Trityl Chloride, Et₃N | DMF | Room Temp. | 12-24 | 85-95 |

| 2 | C2-Bromination | 1-Trityl-1H-imidazole, n-BuLi, Br₂ | THF | -78 | 2-3 | 70-85 |

| 3 | Deprotection | 2-Bromo-1-trityl-1H-imidazole, TFA | DCM | Room Temp. | 1-3 | 80-90 |

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from imidazole is a prime example of how protecting group chemistry can be strategically employed to achieve regioselective functionalization of a highly reactive heterocyclic system. While direct bromination is fraught with challenges, the multi-step approach involving N-tritylation, directed lithiation-bromination, and subsequent deprotection provides a reliable and high-yielding pathway to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound for their research and development endeavors.

A Comprehensive Technical Guide to 2-Bromo-1H-imidazole for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of 2-Bromo-1H-imidazole, a key building block in modern medicinal chemistry.

This technical guide provides a detailed overview of this compound, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document consolidates essential data, including its chemical and physical properties, synthesis protocols, and its role as a versatile intermediate in the synthesis of complex bioactive molecules.

Core Compound Data

This compound is a halogenated imidazole derivative. Its chemical structure, featuring a bromine atom at the 2-position of the imidazole ring, makes it a valuable reagent for introducing the imidazole moiety into larger molecular scaffolds through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16681-56-4 |

| Molecular Formula | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol [1] |

| Appearance | White to off-white or slightly yellow crystalline solid |

| Melting Point | 197-202 °C |

| Solubility | Slightly soluble in water |

| SMILES | C1=CN=C(N1)Br |

| InChI Key | AXHRGVJWDJDYPO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 1H-imidazole. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound from 1H-imidazole.

Materials:

-

1H-imidazole

-

Bromine (Br₂)

-

Sodium carbonate (Na₂CO₃) or Silver carbonate (Ag₂CO₃) as a catalyst

-

Appropriate solvent (e.g., dichloromethane, chloroform)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 1H-imidazole in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

In the dropping funnel, prepare a solution of bromine in the same solvent.

-

Add the catalyst, either sodium carbonate or silver carbonate, to the imidazole solution.

-

Slowly add the bromine solution dropwise to the stirring imidazole solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

Applications in Drug Development

The primary application of this compound in drug development is its use as a key building block in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom provides a reactive handle for the formation of new carbon-carbon bonds, allowing for the introduction of the imidazole scaffold into a wide range of potential therapeutic agents. Imidazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including as anticancer, antifungal, and antiviral agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-1H-imidazole derivative using this compound and an arylboronic acid.

Materials:

-

This compound

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required reaction time (can range from a few hours to overnight).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-aryl-1H-imidazole.

Role in the Drug Discovery Pipeline

This compound serves as a foundational element in the early stages of the drug discovery process. Its utility lies in its ability to be incorporated into novel molecular entities (NMEs) through established synthetic routes. These NMEs can then be screened for biological activity against various therapeutic targets.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block that plays a crucial role in the development of novel chemical entities for pharmaceutical research. Its ability to participate in robust and efficient cross-coupling reactions makes it an invaluable tool for medicinal chemists aiming to explore the chemical space of imidazole-containing compounds. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.

References

The Reactive Nature of the C-Br Bond in 2-Bromo-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C-Br bond at the 2-position of the 1H-imidazole ring is a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of this pivotal bond, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to facilitate its application in research and development.

Core Reactivity Profile

The C-Br bond in 2-Bromo-1H-imidazole is readily activated by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions. Its reactivity is influenced by the electron-deficient nature of the imidazole ring, which facilitates oxidative addition to the palladium center. Furthermore, the acidic N-H proton can play a role in the reaction mechanism and may require consideration of a suitable base or N-protection strategy, although many successful transformations have been reported on the unprotected scaffold. The primary reaction pathways explored for this molecule include Suzuki-M iyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-Br bond in this compound. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, enabling the synthesis of 2-amino-1H-imidazole derivatives. Research has demonstrated the successful coupling of this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and heteroarylamines, in good yields.[1]

Quantitative Data for Buchwald-Hartwig Amination of this compound [1]

| Amine Coupling Partner | Product | Yield (%) |

| Aniline | 2-(Phenylamino)-1H-imidazole | 85 |

| 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)-1H-imidazole | 82 |

| N-Methylaniline | N-Methyl-N-phenyl-1H-imidazol-2-amine | 75 |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-1H-imidazole | 90 |

| 2-Aminopyridine | N-(Pyridin-2-yl)-1H-imidazol-2-amine | 78 |

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound [1]

To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene or dioxane (5 mL) are added the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents, typically aryl or heteroaryl boronic acids. While specific quantitative data for a range of substrates with this compound is not extensively tabulated in a single source, the reaction is known to proceed effectively, providing access to 2-aryl-1H-imidazoles, which are prevalent motifs in pharmaceuticals. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.[2]

Quantitative Data for Suzuki-Miyaura Coupling of Protected 2,4,5-tribromo-1H-imidazole [2]

Note: The following data is for a related, protected tribromoimidazole, demonstrating the reactivity of the C-Br bond at the 2-position.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Phenyl-4,5-dibromo-1-SEM-imidazole | 85 |

| 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)-4,5-dibromo-1-SEM-imidazole | 78 |

| 4-Biphenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)-4,5-dibromo-1-SEM-imidazole | 82 |

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling [2]

A mixture of the bromo-imidazole (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a solvent system like dioxane/water or DME is degassed with an inert gas. The reaction is then heated to a temperature between 80 and 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the residue is purified by column chromatography.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This methodology provides a direct route to 2-alkynyl-1H-imidazoles, which are valuable precursors in organic synthesis.

Experimental Protocol: General Procedure for the Sonogashira Coupling [3]

In a reaction vessel under an inert atmosphere, the this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt, typically CuI (1-5 mol%), are dissolved in a suitable solvent, often an amine base like triethylamine or diisopropylamine, which can also act as the solvent. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or with gentle heating (40-60 °C) until completion. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles for the Sonogashira coupling.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the imidazole ring can also render the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles like thiols. This reaction pathway offers a metal-free alternative for the formation of C-S bonds.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

A mixture of this compound (1.0 equiv), a thiol (1.1-1.5 equiv), and a base such as K₂CO₃ or Et₃N (2.0-3.0 equiv) in a polar aprotic solvent like DMF or DMSO is heated at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by column chromatography.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Pathway

Caption: General pathway for nucleophilic aromatic substitution.

Other Potential Transformations

While less documented specifically for this compound, other cross-coupling reactions such as Heck , Stille , and Negishi couplings are, in principle, applicable for the functionalization of its C-Br bond, given the appropriate choice of catalyst, ligand, and reaction conditions. Furthermore, lithiation via halogen-metal exchange followed by quenching with an electrophile represents another potential avenue for derivatization, although care must be taken due to the acidic N-H proton.

Conclusion

The C-Br bond in this compound serves as a versatile and reactive functional group, enabling a wide range of transformations that are of high value in the fields of drug discovery and materials science. The palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are particularly robust methods for its functionalization, providing access to a diverse array of substituted imidazole derivatives. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a key building block in complex molecule synthesis. Further exploration into other cross-coupling methodologies and nucleophilic substitution reactions will undoubtedly continue to expand the synthetic utility of this important scaffold.

References

- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

2-Bromo-1H-imidazole: A Versatile Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1H-imidazole is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with biological activity. The presence of a bromine atom at the 2-position of the imidazole ring provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of therapeutic agents.

Physicochemical Properties

This compound is a colorless to slightly yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in many organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂ | [2] |

| Molecular Weight | 146.97 g/mol | [2] |

| Melting Point | 113-115 °C | [1] |

| InChI | InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | [2] |

| InChIKey | AXHRGVJWDJDYPO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CN=C(N1)Br | [2] |

| CAS Number | 16681-56-4 | [2] |

Synthesis of this compound

This compound can be synthesized through the direct bromination of 1H-imidazole. The reaction is typically carried out using bromine in the presence of a base, such as sodium carbonate or silver carbonate, to catalyze the reaction.[1] Another method involves the reaction of 1H-imidazole with sodium nitrite to form a nitroso-imidazole intermediate, which is then subjected to a bromination reaction to yield the desired product.[1]

Key Reactions and Applications in Organic Synthesis

The bromine atom at the 2-position of this compound is readily displaced or utilized in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity makes it a cornerstone for the synthesis of substituted imidazoles, a class of compounds with broad applications in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions provide efficient routes to 2-aryl, 2-alkynyl, and 2-aminoimidazoles, respectively. For these reactions to proceed efficiently, protection of the imidazole nitrogen is often necessary to prevent catalyst inhibition. Common protecting groups include trityl (Tr), methoxymethyl (MOM), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

The Suzuki-Miyaura coupling reaction of this compound with various aryl and heteroaryl boronic acids or their esters is a powerful method for the synthesis of 2-arylimidazoles. These products are found in numerous biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound

To an oven-dried Schlenk tube are added the N-protected this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water, is then added via syringe. The reaction mixture is heated with stirring at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, while the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylimidazole derivative.[2][3][4][5][6]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromoimidazole Derivatives

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 90 | 16 | 78 |

| 4 | 2-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 |

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the synthesis of 2-alkynylimidazoles by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: General Procedure for Sonogashira Coupling of N-Protected this compound

In a Schlenk tube under an inert atmosphere, the N-protected this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and a copper(I) co-catalyst like CuI (0.04-0.10 mmol) are dissolved in a suitable anhydrous solvent, such as THF or DMF. An amine base, for example, triethylamine or diisopropylethylamine (2.0-3.0 mmol), is then added, followed by the terminal alkyne (1.1-1.5 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2 to 12 hours.

After completion of the reaction, the mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 2-alkynylimidazole.[7][8][9][10][11][12][13]

Table 2: Examples of Sonogashira Coupling Reactions with 2-Bromoimidazole Derivatives

| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | 88 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NEt | DMF | 80 | 4 | 91 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂/CuI | Et₃N | Acetonitrile | 70 | 8 | 82 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄/CuI | Piperidine | THF | RT | 12 | 75 |

The Buchwald-Hartwig amination provides a direct route to 2-aminoimidazoles by coupling this compound with a variety of primary and secondary amines. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected this compound

A Schlenk tube is charged with the N-protected this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 0.02-0.10 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.2 mmol).[14][15] The tube is evacuated and backfilled with an inert gas. The amine (1.2-1.5 mmol) and an anhydrous solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated to a temperature between 80 and 110 °C for 4 to 24 hours.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the desired 2-aminoimidazole derivative.[1][14][15][16][17][18][19][20][21]

Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromoimidazole Derivatives

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 18 | 84 |

| 2 | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 90 |

| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | LHMDS | THF | 80 | 24 | 76 |

| 4 | Indole | Pd(OAc)₂/JohnPhos | K₃PO₄ | Toluene | 100 | 16 | 72 |

Lithium-Bromine Exchange

This compound can undergo lithium-bromine exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 2-lithioimidazole is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position. This method provides access to compounds that may be difficult to synthesize via other routes.

Experimental Protocol: General Procedure for Lithium-Bromine Exchange and Electrophilic Quench

To a solution of N-protected this compound (1.0 mmol) in an anhydrous ethereal solvent, such as THF or diethyl ether, cooled to -78 °C under an inert atmosphere, is added a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi; 1.1-1.2 mmol) dropwise. The mixture is stirred at this temperature for a period of 30 minutes to 1 hour to ensure complete metal-halogen exchange. The desired electrophile (1.2-1.5 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C for another 1 to 2 hours, after which the reaction is allowed to warm to room temperature.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Table 4: Examples of Lithium-Bromine Exchange and Electrophilic Quench

| Entry | Electrophile | Product | Yield (%) |

| 1 | CO₂ (Dry Ice) | Imidazole-2-carboxylic acid | 75 |

| 2 | DMF | Imidazole-2-carboxaldehyde | 68 |

| 3 | (CH₃)₃SiCl | 2-(Trimethylsilyl)imidazole | 85 |

| 4 | CH₃I | 2-Methylimidazole | 72 |

Applications in Drug Discovery and Development

The imidazole scaffold is a common motif in many biologically active compounds and approved drugs. The ability to functionalize the 2-position of the imidazole ring using this compound as a starting material has made it a valuable tool in the discovery of new therapeutic agents. Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.

Kinase Inhibitors

A significant number of kinase inhibitors incorporate a substituted imidazole core. These inhibitors often target key signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines.[22][23] Dysregulation of this pathway is associated with various inflammatory diseases. Imidazole-based compounds have been extensively explored as inhibitors of p38 MAP kinase.[7][14][22][23][24]

p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAPK signaling pathway.

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its aberrant activity is linked to fibrosis and cancer.[25][26][27][28] Small molecule inhibitors targeting the TGF-β type I receptor kinase (ALK5) have emerged as a promising therapeutic strategy, and many of these inhibitors feature a substituted imidazole core.[25][26][27][28]

TGF-β Signaling Pathway

Caption: Inhibition of the TGF-β signaling pathway at the ALK5 kinase.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions and other transformations provides chemists with a reliable and efficient tool for the construction of complex imidazole-containing molecules. The continued development of novel synthetic methodologies utilizing this key intermediate will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this compound in their scientific endeavors.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. ajol.info [ajol.info]

- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. Design, synthesis and evaluation of small molecule imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1H-imidazole, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental protocols and relevant reaction mechanisms.

Spectroscopic Data

The spectroscopic data of this compound is crucial for its identification, purity assessment, and structural elucidation. This section summarizes the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The key features of its ¹H and ¹³C NMR spectra are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.13 | Singlet | 1H | H4 or H5 |

| ~7.58 | Singlet | 1H | H5 or H4 |

| ~12.08 | Broad Singlet | 1H | N-H |

Note: Data is based on spectra of similar imidazole derivatives in DMSO-d₆. The exact chemical shifts for H4 and H5 may be interchangeable.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~122.1 | C2 |

| ~127.6 | C4/C5 |

| ~138.6 | C5/C4 |

Note: Predicted values are based on characteristic chemical shifts for substituted imidazoles.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The solid-state spectrum is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | N-H stretch |

| ~1600 - 1400 | Medium to Strong | C=C and C=N stretching vibrations (aromatic ring) |

| Below 1000 | Medium to Strong | C-H bending and other fingerprint region vibrations |

| ~660 | Medium to Strong | C-Br stretch |

Note: Data is based on typical IR absorption regions for substituted imidazoles and bromo-aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation patterns. A key feature is the isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 146 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 148 | ~98% | [M+2]⁺ (with ⁸¹Br) |

| 68 | Variable | [M - Br]⁺ |

| 41 | Variable | Fragment ion (e.g., C₂H₃N⁺) |

| 40 | Variable | Fragment ion (e.g., C₂H₂N⁺) |

Note: The presence of two peaks of nearly equal intensity at m/z 146 and 148 is characteristic of a compound containing one bromine atom.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Use the software to identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis if the compound is sufficiently volatile and thermally stable.

Ionization:

-

Electron Energy: 70 eV (standard for EI).

-

Source Temperature: 200-250 °C.

Mass Analysis:

-

The analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 30-300 amu.

Data Analysis:

-

Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of imidazole.

Suzuki-Miyaura Coupling Reaction

This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a valuable transformation in the synthesis of more complex molecules.[3]

References

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including quantitative data, predicted degradation pathways, and generalized experimental protocols. This document is intended to serve as a foundational resource for professionals working with this compound, enabling them to design robust experimental plans and anticipate potential challenges related to its handling and formulation.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrN₂ | [1][2] |

| Molecular Weight | 146.97 g/mol | [1][2] |

| Melting Point | 197-202 °C | [1][2] |

| pKa (Predicted) | 11.23 ± 0.10 | [1] |

| Appearance | White to off-white solid | [1][3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications, from organic synthesis to biological assays. While qualitatively described as slightly soluble in water, quantitative data is limited. The compound exhibits good solubility in several organic solvents.

Aqueous Solubility

Direct experimental data for the aqueous solubility of this compound is not widely available in peer-reviewed literature. However, computational models have predicted its solubility. It is also noted that its solubility may be influenced by pH.[3]

Table 2: Predicted Aqueous Solubility of this compound

| Prediction Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Reference |

| Topological Method (Ali et al., 2012) | 1.3 | 0.00882 | [4] |

| Topological Method (Ali et al., 2012) | 7.63 | 0.0519 | [4] |

Note: These values are predicted and should be confirmed experimentally.

Solubility in Organic Solvents

This compound is reported to be soluble in a range of organic solvents. This property is advantageous for its use in organic reactions and for purification.

Table 3: Qualitative Solubility in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

Stability Profile

Understanding the stability of this compound is essential for its proper storage, handling, and application, particularly in the context of drug development where degradation can lead to loss of potency and the formation of potentially toxic impurities. The imidazole ring system, while generally aromatic and stable, is susceptible to degradation under certain conditions.

General Stability Considerations

-

Storage: It is recommended to store this compound at 2-8°C in a cool, dark place, suggesting potential sensitivity to heat and light.[1][2]

-

General Imidazole Stability: Imidazoles as a class are known to be susceptible to oxidation and photodegradation.[5]

Predicted Degradation Pathways

Based on the known chemistry of imidazoles and bromo-heterocycles, several degradation pathways can be anticipated for this compound.

There is evidence to suggest that this compound is unstable in acidic solutions. It has been reported to spontaneously fragment under acidic conditions, although the exact mechanism and kinetics have not been detailed.

Caption: Predicted Acidic Hydrolysis Pathway for this compound.

The imidazole ring is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents. This can lead to the formation of various oxidized species and potentially ring-opened products. Studies on the oxidative degradation of other imidazole-containing compounds have shown the formation of complex mixtures of degradants.[5][6]

Exposure to light, particularly UV radiation, can lead to the degradation of imidazole-containing molecules. The recommended storage conditions (in a dark place) for this compound suggest a potential for photolytic instability. Photodegradation can involve radical mechanisms and lead to a variety of degradation products.

Experimental Protocols

Solubility Determination

The choice of method for solubility determination depends on the required accuracy and throughput.

This method determines the equilibrium solubility and is considered the "gold standard."

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is often used in early drug discovery to estimate aqueous solubility.

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Caption: General Workflow for Forced Degradation Studies.

A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where this compound and its potential chromophoric degradants absorb.

Conclusion

This compound is a compound of significant interest with a solubility profile that favors organic solvents and limited, but predicted, aqueous solubility. Its stability is a key consideration, with evidence pointing towards susceptibility to acidic hydrolysis, oxidation, and photodegradation. The information and generalized protocols provided in this guide are intended to aid researchers in the effective handling, formulation, and analysis of this compound, and to encourage further experimental investigation to establish a more comprehensive and quantitative understanding of its properties.

References

- 1. This compound CAS#: 16681-56-4 [m.chemicalbook.com]

- 2. 2-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. bloomtechz.com [bloomtechz.com]

- 4. 16681-56-4|this compound| Ambeed [ambeed.com]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatility of 2-Bromo-1H-imidazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. Among its many derivatives, 2-Bromo-1H-imidazole stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom on the electron-rich imidazole ring allows for a wide array of chemical modifications, making it a valuable starting point for the development of compounds targeting a diverse range of diseases, including cancer, bacterial infections, and inflammatory conditions. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The ability to readily functionalize the 2-position of the imidazole ring through various cross-coupling reactions has enabled the synthesis of libraries of compounds with diverse biological activities.

Anticancer Activity

A significant area of research has focused on the development of anticancer agents derived from this compound. These compounds have been shown to inhibit various kinases and other key enzymes involved in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | IC50 Values | Reference Cell Lines |

| Imidazole-based derivatives | EGFR | 617.33 ± 0.04 nM | MDA-MB-231, T47D, MCF-7, A549, HT-29 |

| Fused imidazole derivatives | EGFR | 236.38 ± 0.04 nM | MDA-MB-231, T47D, MCF-7, A549, HT-29 |

| Benzimidazole-rhodanine conjugates | Topoisomerase II | Potent inhibition at 10 µM | HeLa, A549, Raji, PC-3, MDA-MB-201, HL-60 |

| 2-Aryl-substituted 2-bis-1H-benzimidazoles | Topoisomerase I | µM range | U87, MCF7, HeLa |

Antibacterial Activity

The imidazole nucleus is a key component of many natural and synthetic antibacterial agents. This compound serves as a valuable precursor for the synthesis of novel antibacterial compounds with activity against a range of pathogenic bacteria.

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound Class | Bacterial Strain(s) | MIC Values |

| Imidazole derivatives | Staphylococcus aureus, MRSA | 625 µg/mL - 1250 µg/mL |

| Imidazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | 2500 µg/mL |

| 3-Biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus, Cryptococcus neoformans | 4 to 8 μg/mL |

Key Synthetic Methodologies

The reactivity of the C-Br bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used to synthesize 2-aryl-1H-imidazole derivatives, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1H-imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-1H-imidazole derivatives. These compounds are important pharmacophores in their own right and can serve as intermediates for further functionalization.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

-

Base and Solvent: Add a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) and an anhydrous, degassed solvent like toluene (3 mL).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2-amino-1H-imidazole product.

Sonogashira Coupling

The Sonogashira coupling is utilized to form carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of 2-alkynyl-1H-imidazoles. These products are valuable intermediates and have shown interesting biological activities.

Experimental Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).

-

Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) (5 mL) and a base, typically an amine like triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature to 50 °C for 6-24 hours under an inert atmosphere.

-

Workup: After the reaction is complete, filter the mixture through Celite, wash with ethyl acetate, and concentrate the filtrate.

-

Purification: Purify the crude product via flash column chromatography to afford the 2-alkynyl-1H-imidazole.

Mechanisms of Action

Understanding the mechanism of action of this compound derivatives is crucial for rational drug design and optimization. Two prominent mechanisms that have been identified for imidazole-based anticancer agents are the inhibition of topoisomerases and receptor tyrosine kinases.

Topoisomerase Inhibition

Certain benzimidazole derivatives have been shown to act as topoisomerase inhibitors.[1] These enzymes are critical for managing DNA topology during replication and transcription. Inhibitors can stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and ultimately apoptosis.

References

Synthetic Routes to 2-Bromo-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 2-Bromo-1H-imidazole, a crucial building block in the development of novel pharmaceuticals and other specialized chemical applications. This document details key synthetic strategies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for the methodologies cited.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a wide range of biologically active molecules. Its versatile reactivity allows for further functionalization, making it a valuable precursor in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents. The efficient and selective synthesis of this compound is therefore of significant interest. This guide will explore the two predominant synthetic strategies: direct bromination of imidazole and a multi-step synthesis commencing from 4-nitroimidazole.

Direct Bromination of Imidazole

The direct bromination of the imidazole ring is the most straightforward approach to obtaining this compound. However, the high reactivity of the imidazole nucleus often leads to the formation of polybrominated species, such as 2,4,5-tribromoimidazole, making selective monobromination at the C2 position a significant challenge.[1][2] Various reagents and reaction conditions have been explored to enhance the selectivity of this transformation.

Key Methodologies for Direct C2-Bromination

Several methods have been developed to achieve selective monobromination of imidazole. These include the use of specific brominating agents and careful control of reaction parameters.

-

Using Bromine in Dioxane: The use of a bromine-dioxane complex can moderate the reactivity of bromine, leading to a more controlled bromination.

-

With N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to elemental bromine and is often used to avoid over-bromination.

-

Employing 2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported to achieve direct monobromination of imidazole in high yield.

Quantitative Data for Direct Bromination Methods

| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Br₂ | Dioxane | Room Temp. | - | Moderate | [3] |

| 2 | NBS | Acetonitrile | - | - | - | [4][5] |

| 3 | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | - | - | - | High | N/A |

Further research is required to populate missing quantitative data.

Experimental Protocols for Direct Bromination

Protocol 1: Bromination using Bromine in Acetic Acid (leading to 2,4,5-tribromoimidazole)

Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Dissolve imidazole (1.36 g) and sodium acetate (20 g) in anhydrous acetic acid (180 ml) with stirring.

-

Slowly add a solution of bromine (9.6 g) in anhydrous acetic acid (20 ml) over 30 minutes.

-

After approximately one-third of the bromine has been added, add an additional 5 g of sodium acetate.

-

Continue stirring for 2.5 hours, during which the product will begin to precipitate.

-

Evaporate the acetic acid under reduced pressure.

-

Add water (600 ml) to the residue to precipitate the product fully.

-

Collect the white precipitate of 2,4,5-tribromoimidazole by filtration, wash with water, and dry.

-

Expected yield: 4.30 g (71%).[2]

Note: This protocol leads to the tribrominated product. Selective debromination would be required to obtain this compound.

Multi-step Synthesis from 4-Nitroimidazole

A more controlled and scalable approach to this compound involves a multi-step synthesis starting from the readily available 4-nitroimidazole. This strategy offers better regioselectivity and is particularly suited for large-scale production.[1][6][7] The general pathway involves the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective reductive debromination at the C5 position.[6][8]

Figure 1: Synthetic pathway from 4-Nitroimidazole to this compound.

Quantitative Data for Multi-step Synthesis

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 1 | 4-Nitroimidazole | Br₂, NaHCO₃ | Water | 65 | 6 | 2,5-Dibromo-4-nitro-1H-imidazole | 88 | [7][9] |

| 2 | 2,5-Dibromo-4-nitro-1H-imidazole | KI, Na₂SO₃ | Acetic Acid | 120-125 | 16 | 2-Bromo-4-nitro-1H-imidazole | 65 | [7] |

| 3 | 2-Bromo-4-nitro-1H-imidazole | Diethyl phosphite, NH₃·H₂O | Ethanol | Reflux | 6 | 2-Bromo-4-nitroimidazole | - | [10] |

Note: The final step of denitration to obtain this compound from 2-Bromo-4-nitro-1H-imidazole is not explicitly detailed in the provided search results and requires further investigation.

Experimental Protocols for Multi-step Synthesis

Protocol 2: Dibromination of 4-Nitroimidazole

-

In a suitable reactor, charge 4-nitroimidazole (1500 g), distilled water (13 L), and sodium bicarbonate (2458 g).

-

Stir the mixture and add bromine (1565 mL) dropwise while maintaining the temperature at 25 °C.

-

After the addition is complete, raise the temperature to 50-55 °C and continue stirring until the reaction is complete.

-

Cool the reaction mixture to 5 °C and filter the solid product.

-

Wash the solid with distilled water and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole.[9]

-

Expected yield: 88%.[7]

Protocol 3: Selective Debromination of 2,5-Dibromo-4-nitro-1H-imidazole

-

To a solution of 2,5-dibromo-4-nitro-1H-imidazole in acetic acid, add potassium iodide (1.5 eq.) and sodium sulfite (1.5 eq.).

-

Heat the reaction mixture to 120-125 °C for 16 hours.

-

After completion of the reaction, recover the acetic acid by vacuum distillation.

-

The crude product, 2-bromo-4-nitro-1H-imidazole, can be isolated and purified.

-

Expected yield: 65%.[7]

Alternative Synthetic Strategies

While direct bromination and the nitroimidazole route are the most common, other methods have been explored for the synthesis of 2-bromoimidazole derivatives.

Reductive Debromination of Polybrominated Imidazoles